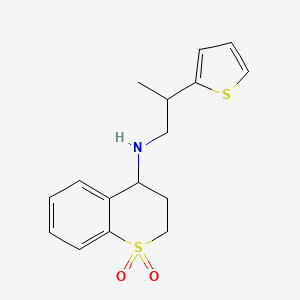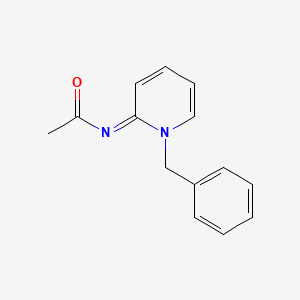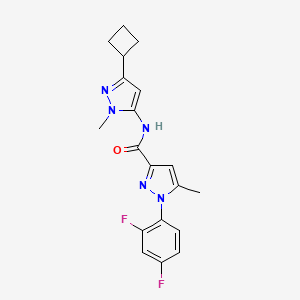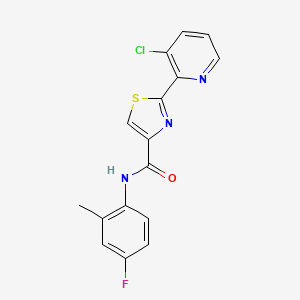![molecular formula C17H21ClN4O2 B7663911 2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7663911.png)
2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol, also known as CPOP, is a novel small molecule that has gained significant attention in scientific research due to its unique properties. CPOP is a complex organic compound that belongs to the family of pyrazine derivatives. It has been synthesized and studied for its potential use in various scientific fields, including pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of 2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol involves the inhibition of GSK-3β. This enzyme is involved in the regulation of various signaling pathways, including the Wnt signaling pathway, which plays a critical role in neuronal development and cell survival. The inhibition of GSK-3β by this compound results in the activation of the Wnt signaling pathway, leading to the promotion of neuronal growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to promote the growth and survival of neurons in vitro and in vivo. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders. Additionally, this compound has been shown to have potential anti-cancer effects, which may be due to its ability to inhibit GSK-3β.
Vorteile Und Einschränkungen Für Laborexperimente
2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. This compound is also stable and can be easily synthesized in the laboratory. However, this compound has some limitations as a research tool. It is a complex organic compound that requires expertise in organic chemistry for its synthesis. Additionally, the inhibition of GSK-3β by this compound may have off-target effects, which may limit its use in some experimental settings.
Zukünftige Richtungen
2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol has significant potential for future research. Some future directions for this compound research include:
1. Further studies on the mechanism of action of this compound and its effects on various signaling pathways.
2. Studies on the potential therapeutic applications of this compound in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
3. Development of new derivatives of this compound with improved potency and selectivity for GSK-3β inhibition.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
5. Development of new methods for the synthesis of this compound and its derivatives.
Conclusion:
This compound is a novel small molecule that has gained significant attention in scientific research due to its unique properties. It has been synthesized and studied for its potential use in various scientific fields, including pharmacology, biochemistry, and neuroscience. This compound has been found to have a potent inhibitory effect on the activity of the enzyme GSK-3β, which has potential therapeutic applications in the treatment of various diseases. Further research on this compound and its derivatives may lead to the development of new treatments for a wide range of diseases.
Synthesemethoden
The synthesis of 2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction between 2-chloropyrazine and 1-(2-hydroxyethoxy)methyl-4-(2-nitrophenyl)piperazine. This reaction yields a compound that is further reduced to this compound through a series of chemical reactions. The final product is purified using chromatography techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol has been studied for its potential use in various scientific fields. It has been found to have significant applications in pharmacology, biochemistry, and neuroscience. This compound has been shown to have a potent inhibitory effect on the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in various physiological processes, including neuronal development, inflammation, and cell survival. The inhibition of GSK-3β by this compound has been found to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Eigenschaften
IUPAC Name |
2-[6-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c18-15-4-2-1-3-14(15)13-21-5-7-22(8-6-21)16-11-19-12-17(20-16)24-10-9-23/h1-4,11-12,23H,5-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCXCNUXIHEEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CN=CC(=N3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7663844.png)
![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide](/img/structure/B7663855.png)




![2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B7663878.png)
![2-[3-[(2,3-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663891.png)
![2,4-Dimethyl-6-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]pyrimidine](/img/structure/B7663901.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B7663907.png)

![2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)

